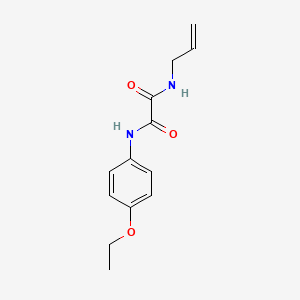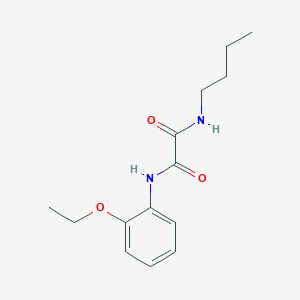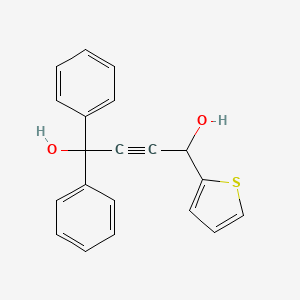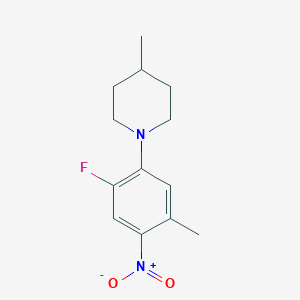![molecular formula C22H20Cl2N2O4S B5063806 N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of glycine, the simplest amino acid. Attached to this core are three aromatic rings (phenyl groups), two of which are chlorinated and one is methoxylated. Additionally, one of the phenyl groups is sulfonylated, which means it has a sulfonyl group (-SO2-) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorination of the phenyl groups could be achieved through electrophilic aromatic substitution reactions. The methoxy group could be introduced through a Williamson ether synthesis or a similar method. The sulfonyl group could be added using a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. These groups would likely influence the overall shape and properties of the molecule. For example, the aromatic rings could participate in pi stacking interactions, and the polar functional groups could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chlorinated phenyl groups might undergo further substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The presence of polar functional groups and aromatic rings would likely make it somewhat soluble in polar organic solvents .Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with various enzymes or receptors in the body, with the nature of these interactions being determined by its molecular structure .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the information available .
Direcciones Futuras
The study and application of this compound could go in many directions, depending on its properties and effects. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-3-10-19(11-4-15)31(28,29)26(18-8-5-16(23)6-9-18)14-22(27)25-20-13-17(24)7-12-21(20)30-2/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHOXMMHMKFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)

![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)

![1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
![2-chloro-N-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063801.png)
![1-(benzyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5063803.png)